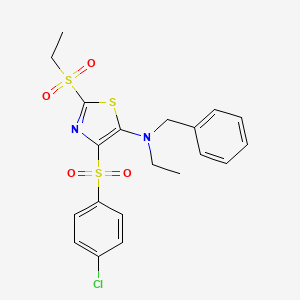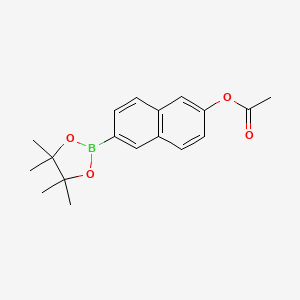![molecular formula C14H23NO4 B2973687 tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2089258-39-7](/img/structure/B2973687.png)
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 5]undecane-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivation
Research on tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate often focuses on its synthesis and further derivation for creating novel compounds. Meyers et al. (2009) outlined efficient synthetic routes to a similar compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its potential for selective derivation and novel compound creation, particularly in chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Protective Group Introduction
Another aspect of its application is in the introduction of protective groups to amines. Rao et al. (2017) described a new reagent closely related to this compound, which efficiently introduces the Boc protecting group to amino acids without racemization (Rao et al., 2017).
Polymer Stabilization
The compound also finds application in polymer stabilization. Yachigo et al. (1992) demonstrated the effectiveness of a derivative of this compound in synergistic stabilization when combined with thiopropionate type antioxidants (Yachigo et al., 1992).
Antioxidant Applications
This compound is also evaluated for its potential as an antioxidant in food contact materials, as explored in a scientific opinion by the EFSA (2012), where its safety and effectiveness as a stabilizer in polyolefins were assessed (Flavourings, 2012).
Spiroaminals Synthesis
Its relevance extends to the synthesis of spiroaminals, complex organic compounds with potential biological activities. Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, indicating the potential of this compound in this field (Sinibaldi & Canet, 2008).
Antibacterial Agent Derivatives
Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives, highlighting its role in developing new antibacterial agents (Lukin et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of Tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
The mode of action of Tert-Butyl 4-oxo-9-oxa-2-azaspiro[5Like many other chemical compounds, it is likely to interact with its targets by binding to specific sites, thereby modulating their activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-Butyl 4-oxo-9-oxa-2-azaspiro[5These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects are typically elucidated through a combination of experimental studies and computational modeling .
Eigenschaften
IUPAC Name |
tert-butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-9-11(16)8-14(10-15)4-6-18-7-5-14/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNIPNFHOGXQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride](/img/structure/B2973604.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)

